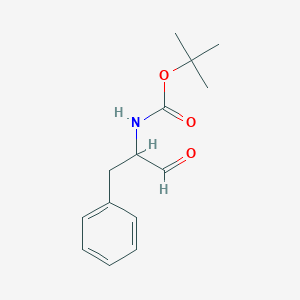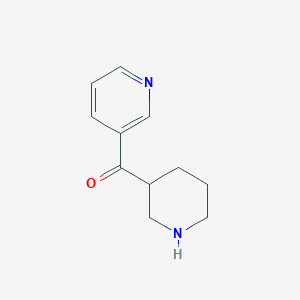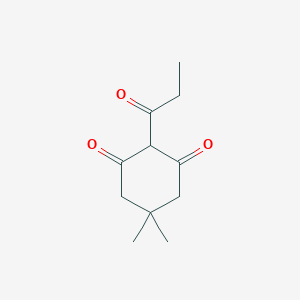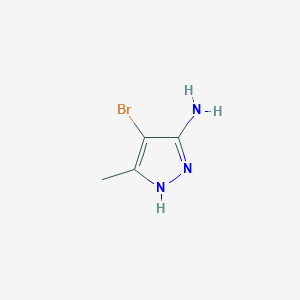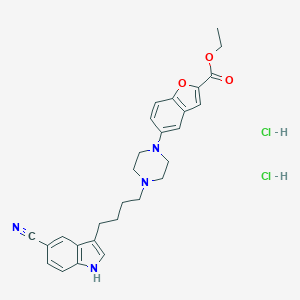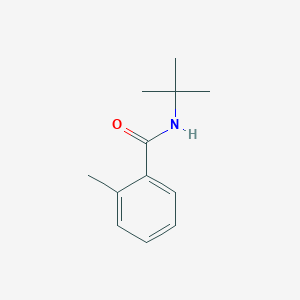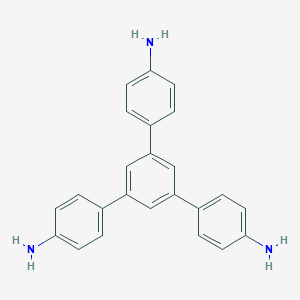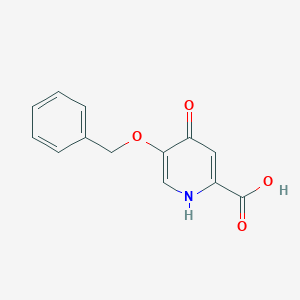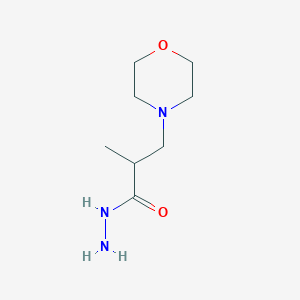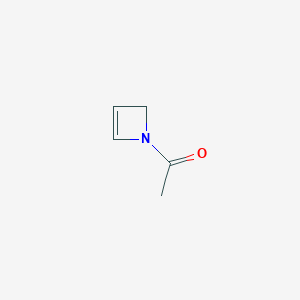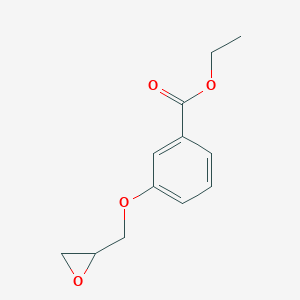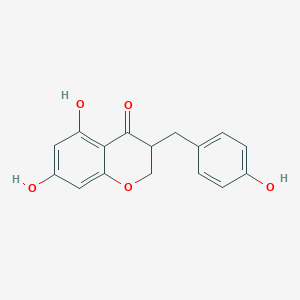
(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone
Overview
Description
The compound “(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone” is a derivative of 4-Hydroxybenzyl alcohol . 4-Hydroxybenzyl alcohol is a phenolic compound found in Gastrodia elata and is known for its antioxidant and anti-asthmatic properties .
Synthesis Analysis
The synthesis of 4-Hydroxybenzyl alcohol derivatives has been studied . For instance, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester (2FHBA) was synthesized from 4-hydroxybenzyl alcohol and carboxylic acids .Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzyl alcohol, a related compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 59 bonds, including 23 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The carbamate reaction between 4-hydroxybenzyl alcohol and phenyl isocyanate has been investigated . The reaction between isocyanate and the two types of hydroxyl groups in 4-hydroxybenzyl alcohol falls into two phases, with the phenolic hydroxyl being unexpectedly more reactive than the alcoholic hydroxyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxybenzyl alcohol, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 246.6±13.0 °C at 760 mmHg, and a molecular formula of C7H6O2 .Scientific Research Applications
Structural Characteristics and Interactions
rac-3-(4-Hydroxybenzyl)chroman-4-one
The racemic title compound, (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone, exhibits a specific arrangement where the 4-hydroxybenzyl substituent group forms a dihedral angle of 80.12° with the benzene ring of the chromanone system. This spatial arrangement contributes to its chemical properties. Additionally, the crystal structure of this compound is stabilized by a combination of hydrogen bonds, forming one-dimensional zigzag chains, and weak aromatic C—H⋯π interactions, resulting in a sheet structure lying parallel to a specific axis (Shalini et al., 2013).
UV-Absorption Properties
Formaldehyde polymers and UV-absorbers
Derivatives of (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone have shown promise as UV-absorbers. Specifically, certain synthesized chromanone and tetralon compounds demonstrated notable photostability, with their utility in poly(vinyl chloride) films showing resistance against photooxidation. This property makes these compounds potential candidates for applications involving UV protection (Ninagawa et al., 1982).
Therapeutic Potential and Biological Activities
Protection against Glucotoxicity-Induced Apoptosis
A homoisoflavonoid compound related to (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., showed protective effects against glucotoxicity-induced apoptosis in INS-1 pancreatic β cells. This compound significantly increased cell viability, reduced intracellular levels of reactive oxygen species, and modulated the expression of key apoptotic proteins, showcasing its potential as a therapeutic agent to protect pancreatic β cells (Park et al., 2019).
Inhibition of α-glucosidase and Alleviation of Postprandial Hyperglycemia
Another study revealed that 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, a derivative of (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone, exhibited strong inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This compound effectively reduced postprandial hyperglycemia in diabetic mice, highlighting its potential for managing diabetes-related conditions (Park et al., 2019).
Mechanism of Action
4’-Demethyl-3,9-dihydroeucomin, also known as 4-Demethyl-3,9-dihydroeucomin or (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone, is a high isoflavonoid derived from the agave Ledebouria floribund . This compound has been the subject of various studies due to its potential biological activities.
Safety and Hazards
Future Directions
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the development and application of “(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone” and its derivatives.
properties
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASLUPJXGTCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143264 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |
CAS RN |
107585-77-3 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
103 - 104 °C | |
| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 4'-Demethyl-3,9-dihydroeucomin?
A1: 4'-Demethyl-3,9-dihydroeucomin exhibited promising anti-inflammatory activity in a study using a chemiluminescent luminol assay. [] It demonstrated significant inhibition of chemiluminescence with an IC50 value of 7 mg/mL, comparing favorably to the NSAID control, meloxicam (IC50 of 6 mg/mL). [] Additionally, it showed excellent antioxidant/free radical scavenging activity, inhibiting 96% of the reaction at a concentration of 10 mg/mL. [] Another study demonstrated its immunomodulatory effects by inhibiting the proliferation of PHA-activated PBMCs (peripheral blood mononuclear cells) with an IC50 of 19.4 µM. [] This compound also significantly inhibited the production of IL-2 and IFN-γ in activated PBMCs in a concentration-dependent manner. []
Q2: What is the source of 4'-Demethyl-3,9-dihydroeucomin?
A2: 4'-Demethyl-3,9-dihydroeucomin has been isolated from two different plant sources:
- Eucomis montana: This South African medicinal plant yielded 4'-Demethyl-3,9-dihydroeucomin along with two other homoisoflavonones. []
- Agave sisalana Perrine ex Engelm.: This plant's leaves were also found to contain 4'-Demethyl-3,9-dihydroeucomin. []
Q3: What is the structural characterization of 4'-Demethyl-3,9-dihydroeucomin?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, the structure of 4'-Demethyl-3,9-dihydroeucomin is provided as (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone. The research papers likely utilized spectroscopic data, including NMR and Mass Spectrometry, for structural elucidation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



